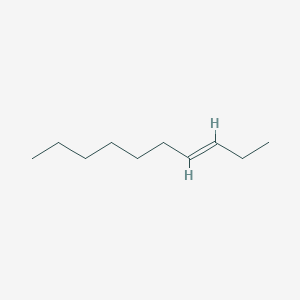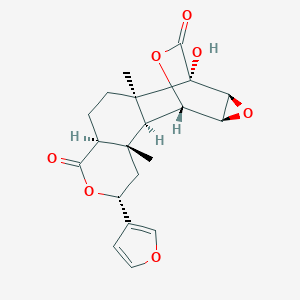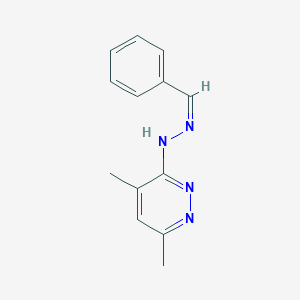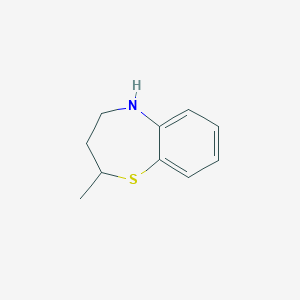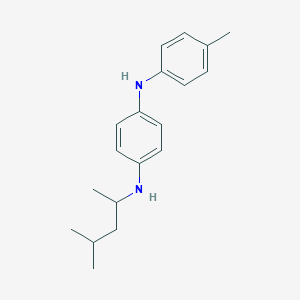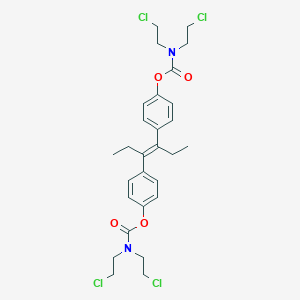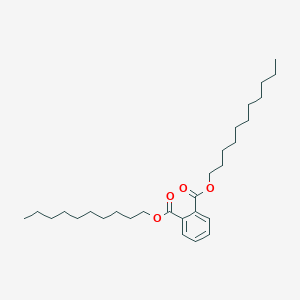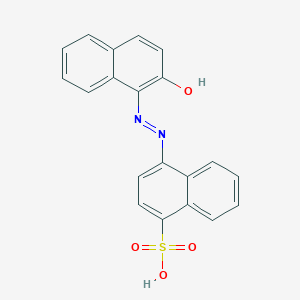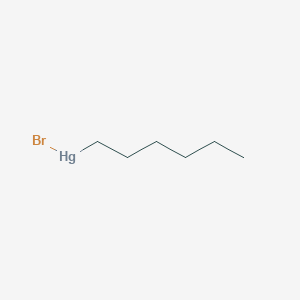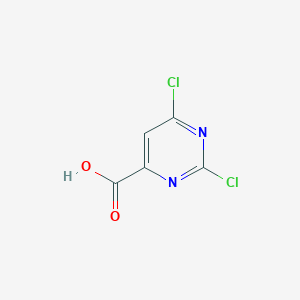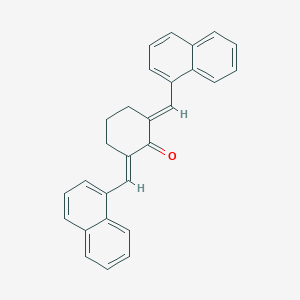
2,6-Bis(1-naphthylmethylene)cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(1-naphthylmethylene)cyclohexanone, also known as BNCH, is a synthetic compound with potential applications in various scientific research fields. It is a yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents. BNCH has a unique chemical structure that makes it useful in the development of new drugs, materials, and catalysts.
作用機序
The mechanism of action of 2,6-Bis(1-naphthylmethylene)cyclohexanone is not fully understood. It is believed to act through the modulation of ion channels and the inhibition of enzymes involved in cancer cell proliferation. 2,6-Bis(1-naphthylmethylene)cyclohexanone has also been shown to induce apoptosis in cancer cells.
生化学的および生理学的効果
2,6-Bis(1-naphthylmethylene)cyclohexanone has been shown to have both biochemical and physiological effects. In vitro studies have shown that 2,6-Bis(1-naphthylmethylene)cyclohexanone inhibits the growth of cancer cells and induces apoptosis. It has also been shown to modulate ion channels, which could have implications for the treatment of neurological disorders. In vivo studies have shown that 2,6-Bis(1-naphthylmethylene)cyclohexanone has low toxicity and is well-tolerated by animals.
実験室実験の利点と制限
One advantage of using 2,6-Bis(1-naphthylmethylene)cyclohexanone in lab experiments is its unique chemical structure, which allows for the development of new drugs and materials. It is also relatively easy to synthesize and has low toxicity. However, one limitation of using 2,6-Bis(1-naphthylmethylene)cyclohexanone is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, more research is needed to fully understand the mechanism of action of 2,6-Bis(1-naphthylmethylene)cyclohexanone and its potential applications in various scientific research fields.
将来の方向性
There are several future directions for research involving 2,6-Bis(1-naphthylmethylene)cyclohexanone. One potential direction is the development of new drugs based on 2,6-Bis(1-naphthylmethylene)cyclohexanone's unique chemical structure. Another potential direction is the use of 2,6-Bis(1-naphthylmethylene)cyclohexanone as a fluorescent probe for the detection of metal ions in biological samples. Additionally, more research is needed to fully understand the mechanism of action of 2,6-Bis(1-naphthylmethylene)cyclohexanone and its potential applications in the treatment of neurological disorders.
合成法
The synthesis of 2,6-Bis(1-naphthylmethylene)cyclohexanone involves the condensation reaction between 2-naphthaldehyde and cyclohexanone in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The yield of 2,6-Bis(1-naphthylmethylene)cyclohexanone can be improved by using a higher concentration of reactants and optimizing the reaction conditions.
科学的研究の応用
2,6-Bis(1-naphthylmethylene)cyclohexanone has been used in various scientific research fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, 2,6-Bis(1-naphthylmethylene)cyclohexanone has been used as a building block for the synthesis of complex molecules. It has also been used as a ligand in catalysis reactions. In materials science, 2,6-Bis(1-naphthylmethylene)cyclohexanone has been used as a fluorescent probe for the detection of metal ions. In medicinal chemistry, 2,6-Bis(1-naphthylmethylene)cyclohexanone has shown potential as an anticancer agent and a modulator of ion channels.
特性
CAS番号 |
18977-34-9 |
|---|---|
製品名 |
2,6-Bis(1-naphthylmethylene)cyclohexanone |
分子式 |
C28H22O |
分子量 |
374.5 g/mol |
IUPAC名 |
(2E,6E)-2,6-bis(naphthalen-1-ylmethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C28H22O/c29-28-24(18-22-12-5-10-20-8-1-3-16-26(20)22)14-7-15-25(28)19-23-13-6-11-21-9-2-4-17-27(21)23/h1-6,8-13,16-19H,7,14-15H2/b24-18+,25-19+ |
InChIキー |
RQLOEGRFORZSTA-SIHVKLMXSA-N |
異性体SMILES |
C1C/C(=C\C2=CC=CC3=CC=CC=C23)/C(=O)/C(=C/C4=CC=CC5=CC=CC=C45)/C1 |
SMILES |
C1CC(=CC2=CC=CC3=CC=CC=C32)C(=O)C(=CC4=CC=CC5=CC=CC=C54)C1 |
正規SMILES |
C1CC(=CC2=CC=CC3=CC=CC=C32)C(=O)C(=CC4=CC=CC5=CC=CC=C54)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



